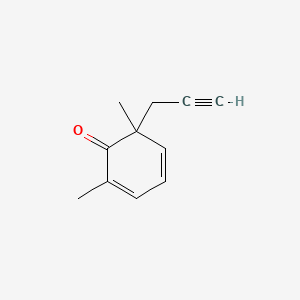
2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with dimethyl and propynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethylcyclohexanone and propargyl bromide.
Alkylation Reaction: The first step involves the alkylation of 2,6-dimethylcyclohexanone with propargyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. This reaction introduces the propynyl group at the 2-position of the cyclohexanone ring.
Dehydrogenation: The resulting intermediate is then subjected to dehydrogenation using a suitable oxidizing agent such as palladium on carbon (Pd/C) or manganese dioxide (MnO2) to form the cyclohexadiene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where the propynyl group is replaced by other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclohexadiene derivatives
Scientific Research Applications
2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one involves its interaction with molecular targets and pathways. The propynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes and result in specific effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-3,5-cyclohexadiene-1-one: Lacks the propynyl group, resulting in different chemical properties and reactivity.
2,6-Dimethyl-2-(2-butynyl)-3,5-cyclohexadiene-1-one: Contains a butynyl group instead of a propynyl group, leading to variations in its chemical behavior and applications.
Uniqueness
2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one is unique due to the presence of the propynyl group, which imparts distinct reactivity and potential for diverse applications in organic synthesis, material science, and medicinal chemistry.
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2,6-dimethyl-6-prop-2-ynylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C11H12O/c1-4-7-11(3)8-5-6-9(2)10(11)12/h1,5-6,8H,7H2,2-3H3 |
InChI Key |
HNCGCDWUYLGEJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC(C1=O)(C)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


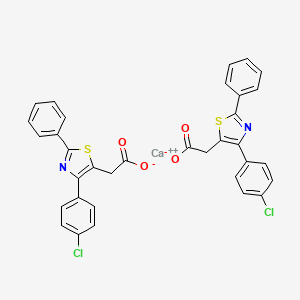
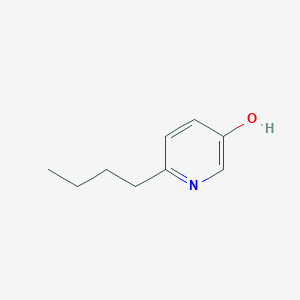
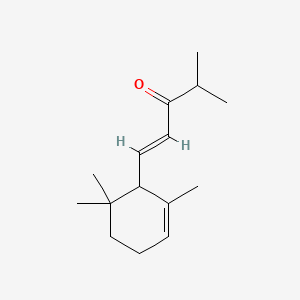
![1-Propanaminium, 3-[[2-cyano-3-[4-(diethylamino)phenyl]-1-oxo-2-propenyl]oxy]-N-[2-[[2-cyano-3-[4-(diethylamino)phenyl]-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-, chloride](/img/structure/B13801043.png)
![[(Methylimino)dimethylene]bisphosphonic acid](/img/structure/B13801044.png)
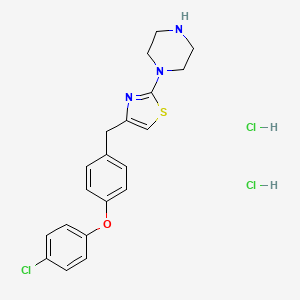

![Propanenitrile, 3-[(6-amino-3,3,5-trimethylhexyl)amino]-](/img/structure/B13801063.png)
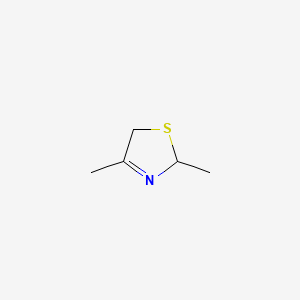
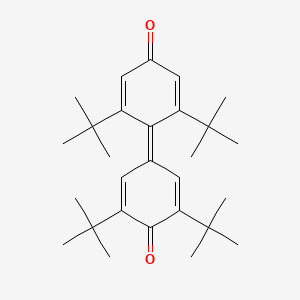
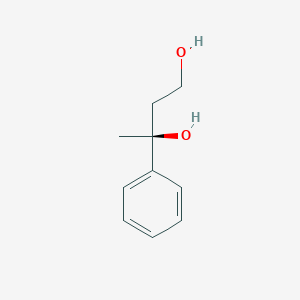
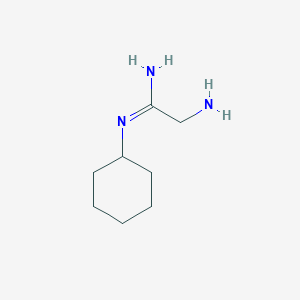
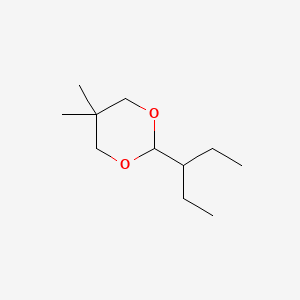
![1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13801132.png)
